Patent-Designated Precursor for Regadenoson α-Isomer Impurity Synthesis
1-epi-Regadenoson hydrazone is explicitly claimed as the key intermediate in the synthesis of the α-isomer impurity of regadenoson in patent CN105968156A [1]. The patent discloses that the α-isomer is a critical quality attribute for regadenoson and provides a detailed synthetic route starting from this hydrazone intermediate. In contrast, generic hydrazone intermediates or alternative impurity precursors are not mentioned or validated for this specific stereochemical outcome [1].
| Evidence Dimension | Patent Designation for Specific Impurity Synthesis |
|---|---|
| Target Compound Data | Designated intermediate for α-isomer impurity (1-epi-Regadenoson) synthesis in Chinese Patent CN105968156A |
| Comparator Or Baseline | Alternative hydrazone intermediates or impurity precursors (e.g., 2-hydrazinoadenosine) |
| Quantified Difference | Only 1-epi-regadenoson hydrazone is claimed; no alternative hydrazones are cited or validated for α-isomer production |
| Conditions | Patent claims and synthetic methodology (CN105968156A) |
Why This Matters
This patent designation ensures the compound is the only chemically validated route to produce the specific α-isomer impurity needed for regulatory submissions and analytical method development.
- [1] NANJING HERON PHARMA SCI & TECH CO LTD. Alpha isomer impurity of regadenoson and preparation method and use thereof. Chinese Patent CN105968156A. 2016. View Source
